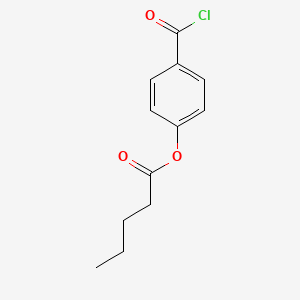
2-Bromoethyl 3-bromopropyl 3-chloropropyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromoethyl 3-bromopropyl 3-chloropropyl phosphate is an organophosphate compound with significant applications in various fields. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Bromoethyl 3-bromopropyl 3-chloropropyl phosphate involves multiple steps. One common method includes the reaction of 2-bromoethanol, 3-bromopropanol, and 3-chloropropanol with phosphorus oxychloride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Analyse Des Réactions Chimiques
2-Bromoethyl 3-bromopropyl 3-chloropropyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: In the presence of water, the compound can hydrolyze, breaking down into simpler molecules.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Bromoethyl 3-bromopropyl 3-chloropropyl phosphate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and chlorine atoms into molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromoethyl 3-bromopropyl 3-chloropropyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The presence of bromine and chlorine atoms allows the compound to form strong bonds with these targets, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Bromoethyl 3-bromopropyl 3-chloropropyl phosphate include:
Tris(chloropropyl) phosphate: Commonly used as a flame retardant, it shares similar chemical properties but lacks the bromine atoms.
Diethyl 2-bromoethylphosphonate: Another organophosphate compound with bromine atoms, used in different chemical reactions.
The uniqueness of this compound lies in its combination of bromine and chlorine atoms, which provides distinct reactivity and applications compared to other similar compounds.
Propriétés
Numéro CAS |
61205-38-7 |
|---|---|
Formule moléculaire |
C8H16Br2ClO4P |
Poids moléculaire |
402.44 g/mol |
Nom IUPAC |
2-bromoethyl 3-bromopropyl 3-chloropropyl phosphate |
InChI |
InChI=1S/C8H16Br2ClO4P/c9-3-1-6-13-16(12,15-8-4-10)14-7-2-5-11/h1-8H2 |
Clé InChI |
KLMXZHWBRSKRHH-UHFFFAOYSA-N |
SMILES canonique |
C(COP(=O)(OCCCBr)OCCBr)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[4-(dibutylamino)phenyl]-](/img/structure/B14601510.png)
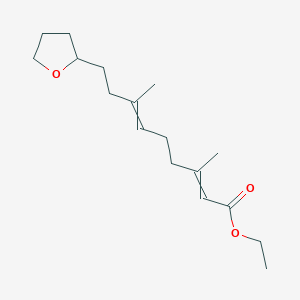
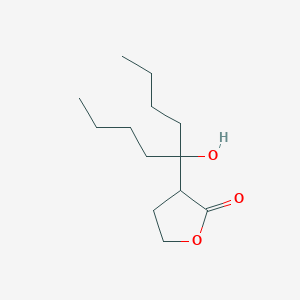
![2-[2-(8-Hydroxy-1-oxo-4,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14601524.png)

![4-Chloro-1-[(cyclopropylmethyl)sulfanyl]-2-nitrobenzene](/img/structure/B14601538.png)
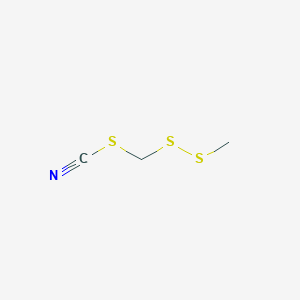
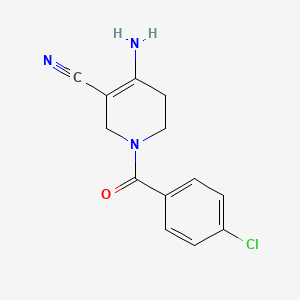
![Methanone, phenyl[1-(phenylmethyl)cyclopropyl]-](/img/structure/B14601551.png)
![Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14601552.png)


